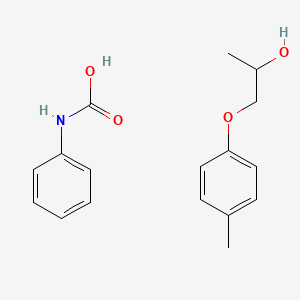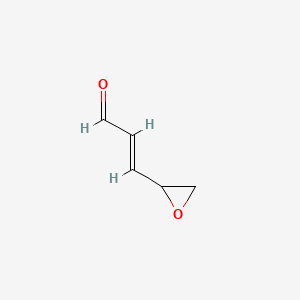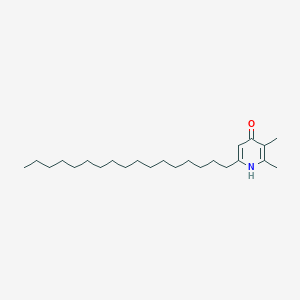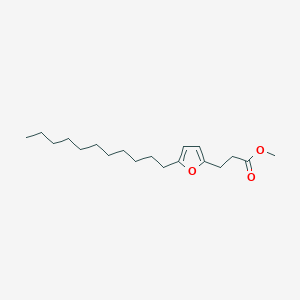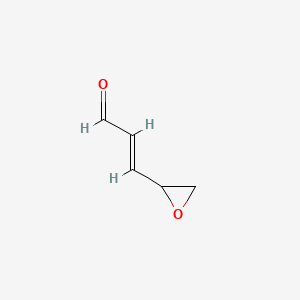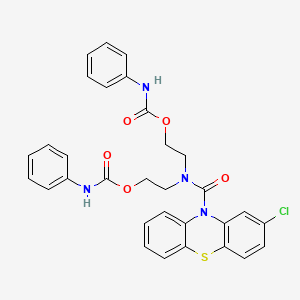![molecular formula C7H7Br2NOS B14485349 7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide CAS No. 65757-83-7](/img/structure/B14485349.png)
7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both bromine and hydroxyl groups in its structure suggests it may have unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-aryl-2-bromo-3,3-diethoxypropan-1-ones with pyridine-2-thiol in dry isopropanol. This reaction leads to the formation of 2-aroylthiazolo[3,2-a]pyridin-4-ium bromides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-purity starting materials to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, apoptotic, and antitumor activities.
Biological Research: It has been investigated as an inhibitor of DNA gyrase and SARS-CoV-2 glycoprotein.
Material Science: The compound’s unique structure makes it a valuable functional organic material.
Mecanismo De Acción
The mechanism of action of 7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide involves its interaction with specific molecular targets. For instance, as an inhibitor of DNA gyrase, it likely interferes with the enzyme’s ability to supercoil DNA, thereby inhibiting bacterial replication. Its interaction with SARS-CoV-2 glycoprotein suggests it may block viral entry into host cells .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share the thiazole and pyridine motifs and have similar biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds also combine thiazole with another nitrogen-containing ring and are studied for their antitumor and antibacterial activities.
Uniqueness
7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential biological activities. Its ability to inhibit both bacterial enzymes and viral proteins highlights its versatility as a bioactive compound .
Propiedades
Número CAS |
65757-83-7 |
|---|---|
Fórmula molecular |
C7H7Br2NOS |
Peso molecular |
313.01 g/mol |
Nombre IUPAC |
7-bromo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-ol;bromide |
InChI |
InChI=1S/C7H6BrNOS.BrH/c8-5-1-2-9-3-4-11-7(9)6(5)10;/h1-2H,3-4H2;1H |
Clave InChI |
HRVCQWGIXMZVPO-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=[N+]1C=CC(=C2O)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


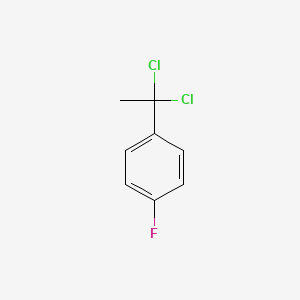
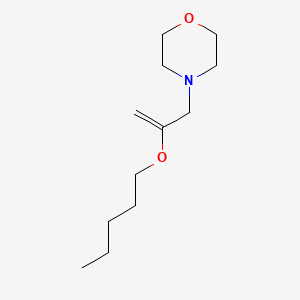
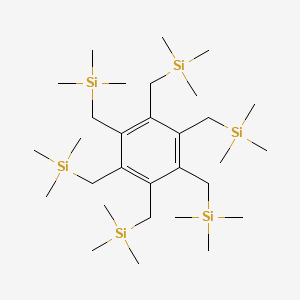
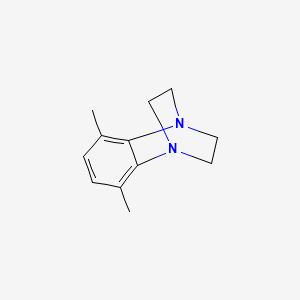
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)

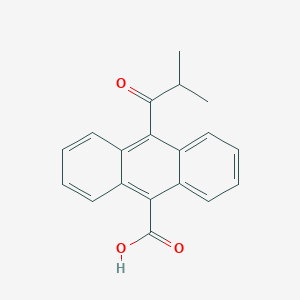
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
